2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenol group, and various substituents such as methoxy and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: This can be achieved through a Heck reaction, where a halogenated precursor reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Methoxy and Sulfonyl Groups: These groups are usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Gene Expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
2-Pyrrolidone: An organic compound used in various industrial applications.
Uniqueness
2-{3-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1-(4-METHYLBENZENESULFONYL)-1H-1,2,4-TRIAZOL-5-YL}PHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H23N3O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-2-(4-methylphenyl)sulfonyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C25H23N3O5S/c1-17-8-12-19(13-9-17)34(30,31)28-25(20-6-4-5-7-21(20)29)26-24(27-28)15-11-18-10-14-22(32-2)23(16-18)33-3/h4-16,29H,1-3H3/b15-11+ |
InChI Key |
LPIWQDIPOBVMRH-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C=CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.